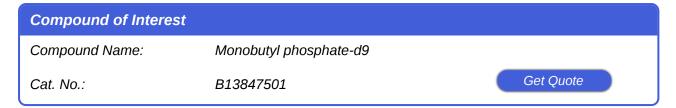


Monobutyl Phosphate-d9: A Technical Guide for Researchers

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Monobutyl phosphate-d9 (MBP-d9) is the deuterated form of monobutyl phosphate (MBP).[1] It is a stable, isotopically labeled compound primarily utilized as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.[2][3] Its use is critical for achieving accurate and precise quantification of monobutyl phosphate and related compounds in complex biological and environmental matrices by correcting for variations in sample preparation and instrument response.[3][4]

Core Chemical and Physical Properties

Monobutyl phosphate-d9 is structurally similar to its non-deuterated counterpart, with the key difference being the substitution of nine hydrogen atoms with deuterium on the butyl group. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the endogenous analyte in mass spectrometry.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for **Monobutyl phosphate-d9**.



XLogP3-AA

Hydrogen Bond Donor Count

Rotatable Bond Count

Hydrogen Bond Acceptor Count

Identifier	Value
Chemical Name	Monobutyl Phosphate-d9
CAS Number	156213-20-6
Molecular Formula	C4H2D9O4P
Molecular Weight	163.16 g/mol [1][5]
Exact Mass	163.09598654 Da[5]
Physicochemical Property	Value
Appearance	Pale Yellow Oil[5]
Purity	>98%
Storage Conditions	2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere[5]
Solubility	Soluble in water and various organic solvents.[6]

Applications in Research and Development

The primary application of **Monobutyl phosphate-d9** is as an internal standard for the quantification of monobutyl phosphate.[2] Monobutyl phosphate itself is a metabolite of dibutyl phosphate (DBP) and tributyl phosphate (TBP), compounds used as plasticizers, flame retardants, and in industrial processes like the PUREX process for nuclear fuel reprocessing.[7] [8] Therefore, the accurate measurement of monobutyl phosphate is crucial in toxicology, environmental monitoring, and industrial hygiene.

-0.3[5]

2[5]

4[5]

4[5]



The use of a stable isotope-labeled internal standard like MBP-d9 is considered best practice in quantitative mass spectrometry.[3] It compensates for potential analyte loss during sample extraction and cleanup, as well as for matrix effects—the suppression or enhancement of ionization of the target analyte by co-eluting compounds from the sample matrix.[3][9]

Experimental Protocols

While specific protocols can vary depending on the matrix and analytical instrumentation, the following provides a representative methodology for the use of **Monobutyl phosphate-d9** as an internal standard in an LC-MS/MS workflow for the analysis of monobutyl phosphate in a biological sample such as plasma. This protocol is adapted from a similar application for a related deuterated internal standard.[4]

Preparation of Standard and Internal Standard Solutions

- Stock Solutions (e.g., 1 mg/mL):
 - Accurately weigh and dissolve Monobutyl phosphate and Monobutyl phosphate-d9 in a suitable solvent, such as methanol or a methanol:water mixture, to create individual stock solutions.
- Working Standard Solutions:
 - Prepare a series of working standard solutions by serially diluting the Monobutyl phosphate stock solution with the appropriate solvent to create calibration standards at desired concentrations.
- Internal Standard Spiking Solution:
 - Dilute the Monobutyl phosphate-d9 stock solution to a fixed concentration (e.g., 5 μg/mL) to be used for spiking all samples, including calibration standards and unknown samples.[4]

Sample Preparation

Aliquoting:



- $\circ~$ To a 100 µL aliquot of the sample (e.g., plasma), add 10 µL of the internal standard spiking solution.[4]
- Protein Precipitation:
 - Add 300 μL of cold acetonitrile to precipitate proteins.[4]
- · Vortexing and Centrifugation:
 - Vortex the mixture for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm)
 for 10 minutes to pellet the precipitated proteins.[4]
- Supernatant Transfer and Evaporation:
 - Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.[4]
- Reconstitution:
 - Reconstitute the dried residue in 100 μL of the initial mobile phase (e.g., 70:30 water:acetonitrile with a suitable modifier like 0.1% formic acid).[4]
- Analysis:
 - Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.
 - Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.
 - Injection Volume: 5-10 μL.

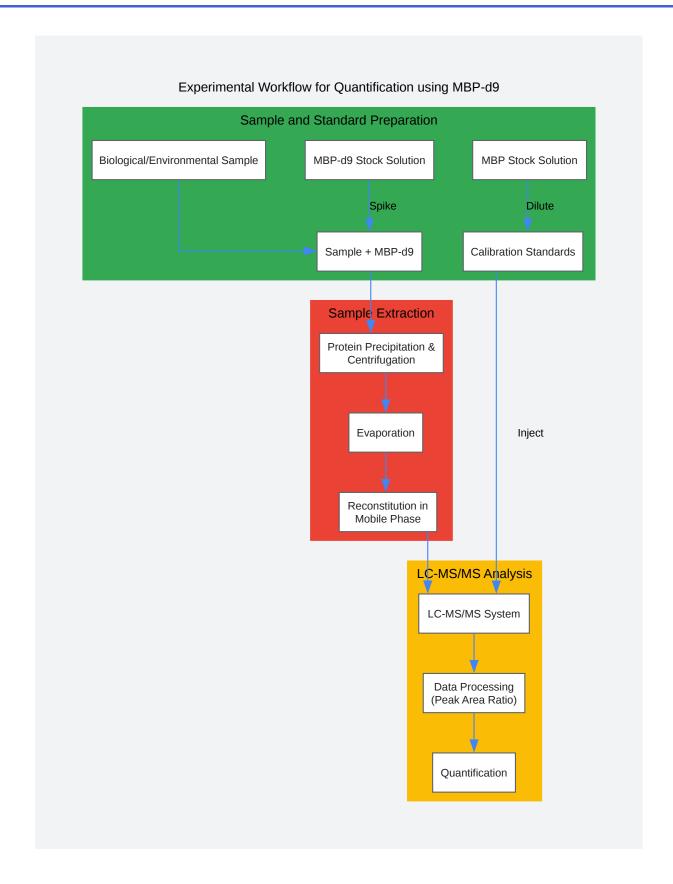


- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often effective for phosphate-containing compounds.[8]
 - Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves
 monitoring a specific precursor ion to product ion transition for both the analyte (Monobutyl
 phosphate) and the internal standard (Monobutyl phosphate-d9).
 - Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and plotted against the concentration of the calibration standards to generate a calibration curve. The concentration of the analyte in unknown samples is then determined from this curve.

Visualizing the Workflow

The following diagrams illustrate the key workflows and relationships involving **Monobutyl phosphate-d9**.

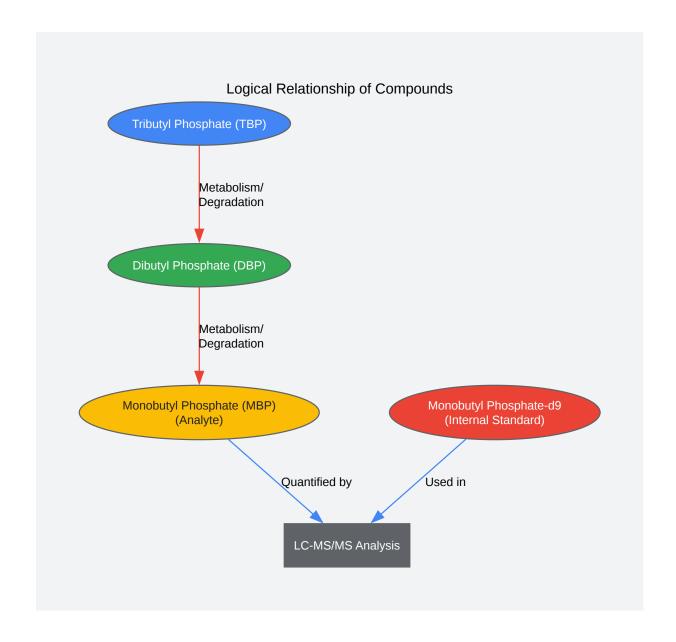




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Caption: Quantification workflow using **Monobutyl phosphate-d9** as an internal standard.





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Caption: Relationship between parent compounds, analyte, and internal standard.

Conclusion

Monobutyl phosphate-d9 is an indispensable tool for researchers and scientists requiring high-quality quantitative data for monobutyl phosphate. Its use as an internal standard in LC-MS/MS methodologies significantly enhances the reliability and accuracy of results, which is paramount in fields such as toxicology, environmental science, and industrial process



monitoring. The detailed protocols and workflows provided in this guide offer a comprehensive overview for the effective implementation of **Monobutyl phosphate-d9** in the laboratory.

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